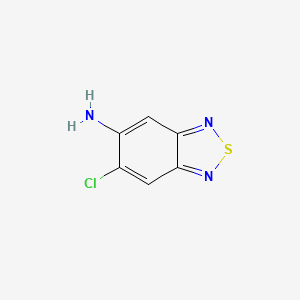

![molecular formula C12H14O2 B1383458 Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid CAS No. 1803561-83-2](/img/structure/B1383458.png)

Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid

Overview

Description

Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid is a chemical compound with the molecular formula C11H10O2 .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach uses cyclopentadiene and 1, 4-benzoquinone as starting materials. The compound is synthesized with a total yield of 51.6% via Diels-Alder, [2+2]photo-cycloaddition, and Huang-Minlong reduction . Another synthesis involves the functionalization of pentacyclic [5.4.0.0 2,6 .0 3,10 .0 5,9 ]undecane-8,11-dione based on the protection of one of its reactive centers .Molecular Structure Analysis

The molecular structure of this compound can be viewed using a 3D model . The IUPAC Standard InChIKey for this compound is WTUFOKOJVXNYTJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The pentacyclo [5.4.0.0 2,6.0 3,10.0 5,9 ]undecane-8,11-dione derivatives undergo a hitherto unknown rearrangement to the novel pentacyclo [5.4.0.0 2,6.0 3,10.0 4,8 ]- undecane ring system when exposed to boron trifluoridediethyl ether .Physical And Chemical Properties Analysis

The molecular weight of this compound is 174.1959 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

High-Energy Density Materials

Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane (PCU) has potential applications as a high-energy additive in liquid hydrocarbon fuels. Its incorporation can significantly enhance the energy level of the fuel. PCU exhibits a combustion heat of 44.5 MJ·kg^-1 and is noted for its insensitivity to impact and friction , making it a valuable component in the development of safer, more efficient fuels for aerospace and defense applications.

Organic Synthesis

The compound serves as an intermediate in organic synthesis. For example, it can be used in the synthesis of 8,11-dihydroxy-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-lactam through a reaction with aqueous sodium cyanide . This showcases its versatility in creating complex organic molecules with potential pharmaceutical applications.

Future Directions

Future research could focus on further exploring the unknown rearrangement of the pentacyclo [5.4.0.0 2,6.0 3,10.0 5,9 ]undecane-8,11-dione derivatives . Additionally, the synthesis of new derivatives of this compound using different catalysts in microwave-assisted reactions under solvent-free conditions could be another area of exploration .

Mechanism of Action

Target of Action

The primary targets of Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of Pentacyclo[5.4.0.0{2,6}.0{3,10}It has been synthesized via diels-alder, [2+2]photo-cycloaddition and huang-minlong reduction .

Biochemical Pathways

The biochemical pathways affected by Pentacyclo[5.4.0.0{2,6}.0{3,10}The compound is a potential application in high energy density caged hydrocarbon compounds . More research is needed to understand the downstream effects of these interactions .

Result of Action

The molecular and cellular effects of Pentacyclo[5.4.0.0{2,6}.0{3,10}It has been noted that the compound has a combustion heat of 44.5 MJ·kg -1 and is insensitive to impact and friction , suggesting potential applications in energy production .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-carboxylic acid is currently unknown.

properties

IUPAC Name |

pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-11H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKUWKVUGVNIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C2C5C1C3C(C45)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

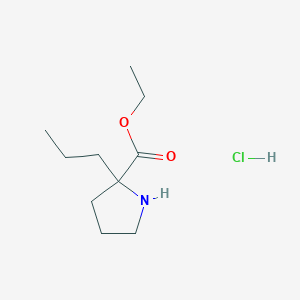

![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)

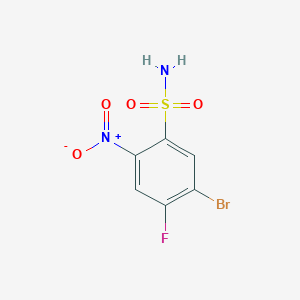

![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)

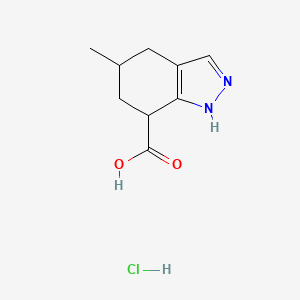

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)

![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)

![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)

![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)